molecular formula C14H11ClN2O3 B2603811 (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid CAS No. 1568828-86-3

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid

Cat. No.: B2603811
CAS No.: 1568828-86-3
M. Wt: 290.7
InChI Key: IBCBJYAGCCMNAJ-LBPRGKRZSA-N
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Description

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid is a synthetically derived chiral compound designed for pharmaceutical and bioorganic research applications. Its structure integrates a phenylglycine core, featuring a stereospecific (S)-configuration at the alpha carbon, which is coupled with a 6-chloropyridine-3-carbonyl moiety. This molecular architecture is characteristic of building blocks used in the development of potential enzyme inhibitors and novel therapeutic agents, particularly where chiral specificity is critical for biological activity . The 6-chloropyridine group is a privileged structure in medicinal chemistry, frequently found in ligands that target a wide range of enzymes and receptors . Compounds featuring similar heterocyclic-carboxylic acid scaffolds, such as 2-chloropyridine-3-carboxylic acid, have been utilized as key precursors in synthesizing diverse heterocyclic systems with documented antimicrobial and anticancer properties in research settings . Similarly, the N-phenylacetic acid structure is a common feature in many bioactive molecules and pharmaceutical ingredients . As a chiral amino acid derivative, this compound is of significant interest for use in peptide-mimetic research and as a potential intermediate in the synthesis of more complex molecules for biological evaluation . It is intended for use by qualified researchers in fields such as chemical biology, drug discovery, and as a standard in analytical chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-[(6-chloropyridine-3-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-7-6-10(8-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCBJYAGCCMNAJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with an appropriate amine to form the amide bond. This reaction is often carried out under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Cancer Properties
Research indicates that compounds similar to (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, its structural analogs have been shown to inhibit Focal Adhesion Kinase (FAK), which plays a crucial role in cell migration and metastasis. Inhibiting FAK can potentially reduce tumor invasiveness and improve therapeutic outcomes in cancer treatment .

1.2 Neuroprotective Effects
Studies have suggested that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of signaling pathways associated with neuronal survival and plasticity is a promising area for further exploration .

Mechanistic Insights

The mechanism of action for (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid involves interaction with specific receptors and enzymes that regulate cellular processes. For instance, its ability to modulate protein kinases involved in cell signaling is critical for its potential therapeutic effects. The compound's structure allows it to bind effectively to target proteins, thereby influencing their activity .

Synthesis and Structural Variants

The synthesis of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid can be achieved through various organic chemistry methods, often involving the coupling of amino acids with chlorinated pyridine derivatives. The ability to modify its structure leads to a range of analogs with varying biological activities, which can be tailored for specific therapeutic applications .

Case Study: FAK Inhibition in Cancer Models

In a study focused on the inhibition of FAK, researchers utilized compounds structurally related to (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid. The results demonstrated a significant reduction in tumor cell migration and invasion in vitro, suggesting that these compounds could serve as effective anti-cancer agents .

Neuroprotective Studies

Another study investigated the neuroprotective effects of similar amino acid derivatives on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could enhance cell survival rates by modulating apoptotic pathways, thus highlighting their potential use in neurodegenerative disease therapies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anti-CancerInhibits Focal Adhesion Kinase involved in tumor invasionReduced migration and invasion of cancer cells
NeuroprotectionProtects neurons from oxidative stressEnhanced survival rates in neuronal cultures
Synthesis VariantsVarious analogs synthesized for targeted therapeutic effectsStructural modifications lead to varied activities

Mechanism of Action

The mechanism of action of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The phenylacetic acid backbone may also play a role in binding to target proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid with similar compounds:

Compound Name Key Structural Features Lipophilicity (log k) Synthesis Method Reported Applications
(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid Phenylacetic acid, 6-chloropyridine-3-carbonylamino, S-configuration Not reported Inferred: Coupling of 6-chloropyridine-3-carboxylic acid with amino-phenylacetic acid Potential enzyme inhibition or receptor binding
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid (Compound 12) tert-Butoxycarbonyl (Boc)-protected amino group, phenylacetic acid Not reported Boc-protection of amino-phenylacetic acid, followed by coupling reactions Intermediate in antibiotic synthesis
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i) Chlorophenyl carbamate, dichlorophenyl substituents log k = 1.8–3.5 Stepwise carbamate formation and coupling with chlorophenyl isocyanates Antifungal agents, enzyme inhibitors
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) Diphenyl-substituted hydroxyacetic acid Not reported Oxidation of diphenylacetylene or benzaldehyde condensation Precursor for pharmaceuticals and ligands
(R)-2-((2S,5R,6R)-6-((R)-2-Amino-2-phenylacetamido)...)phenylacetic acid β-lactam ring fused with bicyclic system, phenylacetic acid Not reported Multistep enzymatic or chemical synthesis (e.g., β-lactam antibiotics) Antibiotic activity (e.g., penicillin derivatives)

Research Findings and Implications

  • Antimicrobial Potential: Chlorinated aromatic compounds, such as the target molecule and 4-chloro-2-carbamates, demonstrate broad-spectrum activity against pathogens. The pyridine ring in the target compound may enhance selectivity compared to purely phenyl-substituted analogues .
  • Metabolic Engineering: Phenylacetic acid derivatives (e.g., 2-phenylethanol, mandelic acid) are biosynthesized via phenylpyruvate pathways . The target compound’s synthesis could leverage similar enzymatic routes for sustainable production.

Biological Activity

(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14ClN1O3
  • Molecular Weight : 293.73 g/mol
  • CAS Number : Not available in the provided sources.

Research indicates that (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Modulation : There is evidence that it interacts with certain receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Biological Activities

The biological activities of the compound can be categorized as follows:

  • Anti-inflammatory Activity : Studies have shown that the compound can reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells.
  • Anticancer Potential : Early investigations indicate that it may possess cytotoxic effects against various cancer cell lines, warranting further exploration in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in cell cultures
AntioxidantScavenging of free radicals
AnticancerInduced apoptosis in cancer cell lines

Case Studies

  • Anti-inflammatory Effects :
    • A study conducted on macrophage cell lines demonstrated that treatment with (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing conditions like rheumatoid arthritis or other inflammatory disorders.
  • Anticancer Activity :
    • In vitro assays against human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Research Findings

Recent research highlights the need for further investigation into the pharmacokinetics and toxicology of (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing it into a viable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected (S)-2-amino-2-phenylacetic acid) and 6-chloropyridine-3-carbonyl chloride. Key intermediates include Boc-protected precursors (e.g., compound 12 in ), which are deprotected under acidic conditions to yield the final product. Reaction optimization involves controlling stoichiometry, temperature, and catalysts (e.g., HATU or DCC) to enhance coupling efficiency .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

  • Methodological Answer :

  • ESI–MS : Used to confirm molecular weight (e.g., m/z 411.2 [M+H]+ in ) .
  • NMR : 1H and 13C NMR verify stereochemistry and functional groups (e.g., phenyl and pyridine protons).
  • HPLC : Purity assessment via reverse-phase chromatography with UV detection (λ = 254 nm).
  • IR Spectroscopy : Confirms amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) groups.

Q. What are the known biological targets or pathways influenced by this compound?

  • Methodological Answer : Structural analogs (e.g., fluoropyridine derivatives in ) suggest potential interactions with enzymes or receptors involving pyridine moieties. Researchers should conduct in vitro assays (e.g., kinase inhibition or protein-binding studies) to identify targets. Computational docking studies (using software like AutoDock) can predict binding affinities to guide experimental validation .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during coupling reactions?

  • Methodological Answer :

  • Reagent Selection : Use coupling agents like HATU or EDCI to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity.
  • Temperature Control : Maintain 0–25°C to prevent racemization (critical for stereochemical integrity).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. How do structural modifications (e.g., varying pyridine substituents) affect bioactivity?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 6-chloropyridine) enhance electrophilicity and binding to nucleophilic residues (e.g., lysine or serine in enzymes).
  • Comparative Studies : Synthesize analogs (e.g., 6-fluoropyridine in ) and compare IC50 values in bioassays.
  • SAR Analysis : Use regression models to correlate substituent properties (Hammett σ values) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent assay conditions (pH, temperature, cell lines).
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables.
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can enantiomeric purity be maintained during synthesis and storage?

  • Methodological Answer :

  • Chiral Auxiliaries : Use Boc or Fmoc protection ( ) to prevent racemization.
  • Storage Conditions : Store at –20°C in inert atmospheres (argon) to minimize degradation.
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

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